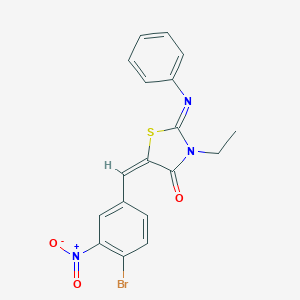![molecular formula C30H27BrN4O2S B297656 2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is not fully understood. However, it has been suggested that it exerts its biological activity by interacting with specific targets in the cell, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. It has also been found to exhibit antifungal activity against Candida albicans and antimicrobial activity against various bacterial strains. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Orientations Futures
For research on this compound include further investigation of its mechanism of action, identification of its molecular targets, and optimization of its chemical structure to improve its efficacy and reduce its toxicity. Additionally, its potential as a therapeutic agent for various diseases should be explored further, including its potential use in combination with other drugs for synergistic effects.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide involves the reaction of 5-bromo-2-indolyl methyl ketone with cyclohexyl isothiocyanate and 2-naphthylamine in the presence of triethylamine. The resulting intermediate is then reacted with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
This compound has been studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. Additionally, it has shown potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase.
Propriétés
Nom du produit |
2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide |
|---|---|
Formule moléculaire |
C30H27BrN4O2S |
Poids moléculaire |
587.5 g/mol |
Nom IUPAC |
2-[5-bromo-3-[(Z)-(3-cyclohexyl-2-naphthalen-2-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C30H27BrN4O2S/c31-22-11-13-26-25(16-22)21(17-34(26)18-28(32)36)15-27-29(37)35(24-8-2-1-3-9-24)30(38-27)33-23-12-10-19-6-4-5-7-20(19)14-23/h4-7,10-17,24H,1-3,8-9,18H2,(H2,32,36)/b27-15-,33-30? |
Clé InChI |
YSAJTRPYVBUHTQ-PRRVWESOSA-N |
SMILES isomérique |
C1CCC(CC1)N2C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)/SC2=NC5=CC6=CC=CC=C6C=C5 |
SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)SC2=NC5=CC6=CC=CC=C6C=C5 |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)SC2=NC5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)

![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)